molecular formula C4H9Cl2O2P B072405 n-Butylphosphorodichloridate CAS No. 1498-52-8

n-Butylphosphorodichloridate

Cat. No. B072405
CAS RN: 1498-52-8
M. Wt: 190.99 g/mol
InChI Key: RNXHHJQBVBRJMB-UHFFFAOYSA-N
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Description

N-Butylphosphorodichloridate (BPCl) is an important chemical compound that has been used extensively in scientific research. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. BPCl is a highly reactive compound that readily reacts with a variety of nucleophiles, such as alcohols, amines, and thiols, to form phosphorodichloridates.

Mechanism of Action

The mechanism of action of n-Butylphosphorodichloridate involves the formation of a phosphorodichloridate intermediate, which can react with a variety of nucleophiles to form a range of compounds. The reaction of n-Butylphosphorodichloridate with alcohols, for example, proceeds through the formation of an intermediate alkyl phosphorodichloridate, which can be further hydrolyzed to form an alkyl phosphonic acid.
Biochemical and Physiological Effects:
n-Butylphosphorodichloridate is a highly reactive compound that can cause severe irritation to the skin, eyes, and respiratory tract. It has been shown to be toxic to aquatic organisms and can cause environmental damage if not handled properly. In terms of its biochemical and physiological effects, n-Butylphosphorodichloridate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using n-Butylphosphorodichloridate in lab experiments is its high reactivity, which allows for the rapid synthesis of a wide range of compounds. However, this high reactivity can also be a limitation, as the compound can be difficult to handle and may require specialized equipment and techniques. Additionally, the toxicity of n-Butylphosphorodichloridate can pose a risk to researchers and the environment.

Future Directions

There are several future directions for the use of n-Butylphosphorodichloridate in scientific research. One area of interest is the development of new synthetic methods using n-Butylphosphorodichloridate as a reagent. Another area of interest is the exploration of the biological activity of compounds synthesized using n-Butylphosphorodichloridate, with the aim of developing new drugs and therapies. Finally, there is a need for further research into the environmental impact of n-Butylphosphorodichloridate and the development of safer handling and disposal methods.

Scientific Research Applications

N-Butylphosphorodichloridate has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of phosphorus-containing compounds, such as phosphonic acids, phosphonates, and phosphoramidates. n-Butylphosphorodichloridate has also been used in the synthesis of biologically active compounds, such as antiviral agents, antitumor agents, and enzyme inhibitors.

properties

CAS RN

1498-52-8

Product Name

n-Butylphosphorodichloridate

Molecular Formula

C4H9Cl2O2P

Molecular Weight

190.99 g/mol

IUPAC Name

1-dichlorophosphoryloxybutane

InChI

InChI=1S/C4H9Cl2O2P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3

InChI Key

RNXHHJQBVBRJMB-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(Cl)Cl

Canonical SMILES

CCCCOP(=O)(Cl)Cl

Other CAS RN

1498-52-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The desired subtitled compound was prepared substantially in accordance with the procedure detailed in Example 8A, using 1.25 ml (13.5 mmol) of phosphorous oxychloride, 1 g (13.5 mmol) of butanol in 5 ml of carbon tetrachloride to provide a colorless oil.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of butanol (0.98 mL, 10.0 mmol) in anhydrous CH2Cl2 (10 mL) was added dropwise POCl3 (3.0 mL, 32.0 mmol) at 0° C. After stirring at 0° C. for 1 h, the mixture was refluxed for 5 h and then followed by vacuum distillation to afford butyl dichlorophosphate.
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To phosphoryl chloride (50 ml) in 40 ml of carbon tetrachloride at ambient temperature was added dropwise n-butanol (29.65 g). After the initial exothermic reaction subsided, the reaction mixture was refluxed for 3 hours. Vacuum distillation at 88°-103° C. yielded 59.114 g of n-butyl dichlorophosphate.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
29.65 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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